p-Hydroxymandelamide
Description
p-Hydroxymandelamide (chemical name: 4-hydroxy-2-(hydroxyamino)-2-phenylacetamide) is an amide derivative of mandelic acid (2-hydroxy-2-phenylacetic acid), distinguished by a para-hydroxyl group on the benzene ring and an amide functional group replacing the carboxylic acid moiety. Structurally, it combines features of phenolic compounds and bioactive amides, which influence its physicochemical and pharmacological properties.
Properties
CAS No. |
74908-87-5 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.164 |
IUPAC Name |
2-hydroxy-2-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO3/c9-8(12)7(11)5-1-3-6(10)4-2-5/h1-4,7,10-11H,(H2,9,12) |
InChI Key |
RDOYFDDVYSKLBI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C(=O)N)O)O |
Synonyms |
α,4-Dihydroxybenzeneacetamide; (±)-α,4-Dihydroxybenzeneacetamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
- p-Hydroxymandelamide : Contains a benzene ring with a para-hydroxyl group, an amide group (-CONH₂), and a secondary alcohol (-CH(OH)-) adjacent to the amide.
- Mandelic Acid : Features a carboxylic acid (-COOH) instead of the amide, with a hydroxyl group on the alpha carbon .
- p-Hydroxybenzaldehyde : A benzaldehyde derivative with a para-hydroxyl group but lacks the hydroxyamide/acid side chain .
Table 1: Physicochemical Properties
Pharmacological and Industrial Relevance
- Mandelic Acid : Widely used as an antimicrobial agent (urinary tract infections) and in skincare for its keratolytic properties. Its carboxylic acid group enhances solubility and bioavailability .
- p-Hydroxybenzaldehyde : Employed as a flavoring agent and intermediate in synthesizing pharmaceuticals (e.g., paracetamol). The aldehyde group facilitates condensation reactions .
- This compound: The amide group may improve metabolic stability compared to mandelic acid, reducing rapid excretion. Potential applications include enzyme inhibition (e.g., urease) or as a prodrug scaffold.
Analytical and Stability Comparisons
Characterization Methods
- Chromatography : HPLC and GC-MS are used for purity assessment of mandelic acid and p-hydroxybenzaldehyde . Similar methods would apply to this compound.
- Spectroscopy : NMR and IR can differentiate the amide (N-H stretch ~3300 cm⁻¹) from carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) .
- Batch Consistency : Regulatory guidelines recommend testing ≥3 batches for API similarity, ensuring manufacturing robustness .
Stability and Reactivity
- Mandelic Acid : Prone to racemization under basic conditions due to the chiral center .
- p-Hydroxybenzaldehyde : Oxidizes to p-hydroxybenzoic acid in air, requiring inert storage .
- This compound : Likely more stable than mandelic acid due to the amide’s resistance to hydrolysis. However, the para-hydroxyl group may still confer sensitivity to oxidation.
Research Findings and Gaps
Antimicrobial Activity
Metabolic Pathways
- Mandelic acid undergoes hepatic oxidation to benzaldehyde derivatives. The amide in this compound might slow metabolism, prolonging half-life.
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